![molecular formula C16H16Cl2N2O2S2 B2511192 2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-53-1](/img/structure/B2511192.png)

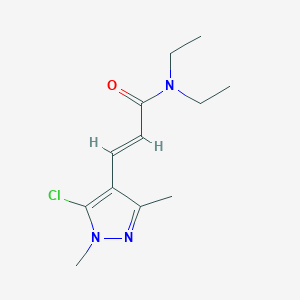

2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as thiophene and benzo[b]thiophene, as well as functional groups like carboxamide, suggests potential for diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates involves the Gewald three-component reaction followed by dehydrogenation under an air atmosphere to yield the products in good to excellent yields . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the specific chloro and dimethyl substitutions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives significantly influences their electronic properties. For example, the introduction of dimethylsilyl groups on a thiophene ring has been shown to affect the structure and electronic properties, as evidenced by molecular orbital calculations and UV spectroscopy . This suggests that the dichloro and dimethyl substitutions in the compound of interest would also impact its electronic structure and potentially its biological activity.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. An efficient aromatization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to their corresponding aromatic compounds has been reported using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . This type of reaction could be relevant for the compound if the synthesis or functionalization of the molecule requires the conversion of a tetrahydrobenzo[b]thiophene moiety to its aromatic counterpart.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their structural components. For example, the presence of a carboxamide group can contribute to the compound's solubility and hydrogen bonding capacity, which are important for its interaction with biological systems. The dichloro substitution may increase the molecule's density and influence its reactivity due to the electron-withdrawing nature of the chlorine atoms. Additionally, the dimethyl groups could affect the compound's lipophilicity, which is crucial for its pharmacokinetic properties.

Relevant Case Studies

Several studies have reported the biological evaluation of thiophene derivatives. For instance, novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides exhibited potent antimycobacterial activity against Mycobacterium tuberculosis . Similarly, substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed antiarrhythmic, serotonin antagonist, and antianxiety activities . These studies demonstrate the potential of thiophene derivatives as therapeutic agents, which could extend to the compound under analysis if it exhibits similar biological activities.

科学的研究の応用

Organic Synthesis and Characterization

Thiophene derivatives are crucial in the synthesis of complex molecules with potential biological activities. For instance, Talupur et al. (2021) discussed the synthesis and characterization of thiophene-containing carboxamides, evaluating their antimicrobial properties and conducting molecular docking studies to understand their interactions with microbial enzymes (Talupur, Satheesh, & Chandrasekhar, 2021). Such methodologies could apply to the synthesis and functional evaluation of "2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide," potentially uncovering antimicrobial or other biological activities.

Materials Science

Thiophene derivatives also find applications in materials science, particularly in the development of organic semiconductors and sensors. For example, Patil et al. (2011) explored the solvent effects on absorption and fluorescence spectra of similar carboxamides, providing a basis for understanding how such compounds could be used in sensing applications due to their photophysical properties (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Pharmacological Research

In pharmacology, thiophene derivatives have been studied for their potential therapeutic effects. Amr et al. (2010) synthesized a series of novel thiophene derivatives, evaluating their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed high activity compared to standard drugs, indicating the therapeutic potential of thiophene derivatives in treating various conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Safety and Hazards

特性

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2S2/c1-7-3-4-8-10(5-7)23-16(12(8)15(22)19-2)20-14(21)9-6-11(17)24-13(9)18/h6-7H,3-5H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVYJKDHFOKEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)

![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)

![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)